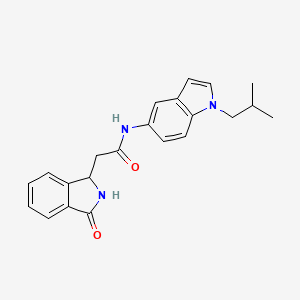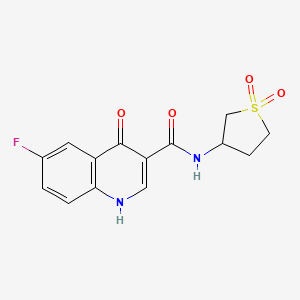![molecular formula C20H24N4O3 B10986938 N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide](/img/structure/B10986938.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-[2-(pyridin-4-yl)ethyl]piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzodioxole moiety through a condensation reaction. This is followed by the introduction of the pyridine ring via a nucleophilic substitution reaction. The final step involves the formation of the tetrahydropyrazinecarboxamide structure through a cyclization reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH levels during the reactions. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives.
科学的研究の応用
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodioxole moiety and pyridine ring are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-2,6-DIISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-4-ISOPROPYLANILINE
- N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-5-CHLORO-2,4-DIMETHOXYANILINE
Uniqueness
N-(1,3-BENZODIOXOL-5-YLMETHYL)-4-[2-(4-PYRIDYL)ETHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.
特性
分子式 |
C20H24N4O3 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-pyridin-4-ylethyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C20H24N4O3/c25-20(22-14-17-1-2-18-19(13-17)27-15-26-18)24-11-9-23(10-12-24)8-5-16-3-6-21-7-4-16/h1-4,6-7,13H,5,8-12,14-15H2,(H,22,25) |
InChIキー |
JXTMBGDQUBCRNQ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCC2=CC=NC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B10986856.png)
![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10986871.png)

![N-{2-oxo-2-[(3,4,5-trifluorophenyl)amino]ethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10986880.png)
![{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B10986884.png)
![N-(5-hydroxypentyl)-4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide](/img/structure/B10986889.png)

![N-[5-(3-chloro-4-fluorophenyl)-1H-1,2,4-triazol-3-yl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B10986906.png)
![1-[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)sulfonyl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B10986910.png)
![1-({2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)piperidine-3-carboxylic acid](/img/structure/B10986929.png)


![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]pyridine-2-carboxamide](/img/structure/B10986947.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10986950.png)
